4-(3-Aminophenyl)-N,N-dimethylbenzamide
CAS No.: 179627-06-6
Cat. No.: VC21108559
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179627-06-6 |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 4-(3-aminophenyl)-N,N-dimethylbenzamide |
| Standard InChI | InChI=1S/C15H16N2O/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,16H2,1-2H3 |
| Standard InChI Key | DHSDXYOFOGILDT-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N |
| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N |
Introduction
4-(3-Aminophenyl)-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . It is classified under miscellaneous compounds and is identified by the CAS number 179627-06-6 . This compound is generally stable under normal laboratory conditions but is sensitive to strong acids and bases.
Synthesis of 4-(3-Aminophenyl)-N,N-dimethylbenzamide
The synthesis of 4-(3-Aminophenyl)-N,N-dimethylbenzamide typically involves the acylation of an amine. A common method includes reacting 3-aminophenylamine with N,N-dimethylbenzoyl chloride. This reaction is a straightforward approach to forming the desired amide bond.
Potential Biological Applications
While specific biological applications of 4-(3-Aminophenyl)-N,N-dimethylbenzamide are not extensively documented, compounds with similar structures often exhibit interactions with enzymes or receptors. These interactions can lead to diverse biological activities, including potential therapeutic effects.
Storage and Handling
For optimal storage, 4-(3-Aminophenyl)-N,N-dimethylbenzamide should be kept at -20°C to maintain its stability and prevent degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume